molecular formula C15H14O B1227297 (2R)-flavan

(2R)-flavan

Cat. No.: B1227297
M. Wt: 210.27 g/mol
InChI Key: QOLIPNRNLBQTAU-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-Flavan is a flavan subclass flavonoid that serves as an important chemical reference standard and biochemical precursor in plant metabolism research. Flavan compounds are characterized by the absence of a ketone group on the C-ring, distinguishing them from flavanones, flavonols, and other flavonoid subclasses . This compound is a key intermediate in the biosynthesis of more complex plant polyphenols. Research indicates that (2R,3R)-flavan-3-ols, which are derived from flavan structures, are direct precursors in the proanthocyanidins biosynthesis pathway . Proanthocyanidins are polymers known for their antioxidant properties and are significant in plant defense and human nutrition . The specific stereochemistry of (2R)-flavan makes it a valuable tool for studying the enzymatic transformations within flavonoid pathways, including the formation of flavan-3-ols like catechin and their subsequent glycosylation or polymerization . Researchers utilize (2R)-flavan to explore the structure-activity relationships fundamental to flavonoid biology, such as how the configuration of the C-ring influences interactions with biological targets . Studies on broader flavonoid classes have shown that these compounds can modulate key signaling pathways, exert antioxidant effects, and influence cellular processes, although the specific mechanisms of (2R)-flavan require further investigation . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

(2R)-2-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C15H14O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15H,10-11H2/t15-/m1/s1

InChI Key

QOLIPNRNLBQTAU-OAHLLOKOSA-N

SMILES

C1CC2=CC=CC=C2OC1C3=CC=CC=C3

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1C3=CC=CC=C3

Canonical SMILES

C1CC2=CC=CC=C2OC1C3=CC=CC=C3

Origin of Product

United States

Advanced Stereoselective Synthetic Methodologies for 2r Flavan and Its Derivatives

Catalytic Asymmetric Synthesis Approaches to the (2R) Stereocenter

Catalytic asymmetric synthesis provides a powerful toolkit for the enantioselective construction of the (2R)-flavan core. These methods often rely on the use of chiral catalysts to influence the stereochemical outcome of key bond-forming reactions.

Chiral Ligand-Mediated Asymmetric Catalysis in Flavanone (B1672756) Synthesis

The synthesis of chiral flavanones serves as a critical entry point to (2R)-flavan derivatives. A prominent strategy involves the intramolecular oxa-Michael addition of 2'-hydroxychalcones. researchgate.netthieme-connect.com This cyclization can be rendered highly enantioselective through the use of chiral catalysts. Organocatalysis, employing chiral amines or thioureas derived from cinchona alkaloids, has emerged as a particularly effective approach. thieme-connect.com These catalysts can activate the substrate and direct the cyclization to furnish flavanones with high enantiomeric excess (ee). thieme-connect.com For instance, quinine-derived thiourea (B124793) catalysts have been successfully employed, leading to the formation of the desired (S)-flavanone, a precursor to (2R)-flavan, with excellent yields and enantioselectivities. thieme-connect.com

Transition metal catalysis, particularly with palladium and rhodium complexes bearing chiral ligands, also plays a significant role. nih.govsioc-journal.cn These methods often involve the asymmetric 1,4-conjugate addition of aryl nucleophiles to chromones. nih.gov The choice of the chiral ligand is paramount in achieving high stereoselectivity. For example, novel C2-symmetric chiral bis-sulfoxide ligands have been developed for rhodium-catalyzed asymmetric 1,4-additions of sodium tetraarylborates to 4-chromones, affording flavanones in good yields and with selectivities generally greater than 90% ee. nih.gov

Table 1: Examples of Chiral Ligand-Mediated Asymmetric Synthesis of Flavanones

Catalyst/Ligand Reaction Type Substrate Product Configuration Yield (%) ee (%) Reference
Quinine-derived thiourea Intramolecular oxa-Michael addition 2'-Hydroxychalcone R 71 80 thieme-connect.com
L-proline-derived catalyst Intramolecular oxa-Michael addition 2'-Hydroxychalcone S 83-99 55-82 thieme-connect.com
Chiral 1,10-phenanthroline/Pd 1,4-addition of phenylboronic acid Chromone R 96 97 thieme-connect.com
C2-symmetric chiral bis-sulfoxide/Rh 1,4-addition of sodium tetraarylborate 4-Chromone Not specified Good >90 nih.gov

Application of Sharpless Asymmetric Dihydroxylation and Related Reactions to Flavan (B184786) Precursors

The Sharpless asymmetric dihydroxylation (AD) is a cornerstone of asymmetric synthesis, enabling the enantioselective conversion of alkenes to vicinal diols. nih.gov This methodology has been effectively applied to the synthesis of chiral flavan precursors. tandfonline.comresearchgate.netnih.gov The reaction typically utilizes osmium tetroxide as the catalyst in conjunction with a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the olefin. nih.govorganic-chemistry.org By starting with an appropriate olefin precursor, the Sharpless AD can establish the required stereochemistry, which can then be elaborated to the (2R)-flavan core. researchgate.net For example, enantioselective Sharpless dihydroxylation of suitable olefins can produce diols that undergo a subsequent Mitsunobu cyclization to yield flavan-3-ols with high stereo- and regioselectivity. researchgate.net This approach has been instrumental in the synthesis of various flavan-3-ols, which are important natural products. tandfonline.comnih.gov

Table 2: Sharpless Asymmetric Dihydroxylation in Flavan Synthesis

Substrate Chiral Ligand Product Significance Reference
Olefin precursors Quinine-based ligands Chiral diols Key intermediates for flavan-3-ol (B1228485) synthesis tandfonline.comresearchgate.net
Aliphatic, aromatic, and functionalized olefins Various chiral ligands cis-diols High yields and enantiomeric excesses (up to 99% ee) organic-chemistry.org

Diels-Alder Cycloadditions for Constructing the (2R)-Flavan Core Framework

The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a convergent and stereocontrolled route to the cyclohexene (B86901) ring system inherent to the flavan core. wikipedia.orgmdpi.com In the context of flavan synthesis, a hetero-Diels-Alder reaction, where one of the components contains a heteroatom, is often employed. wikipedia.org This can involve the reaction of a diene with an α,β-unsaturated carbonyl compound (dienophile) to construct the pyran ring of the flavan skeleton. The stereochemistry of the newly formed chiral centers can be controlled by using chiral catalysts or by employing chiral auxiliaries on the diene or dienophile. mdpi.com While the direct application to (2R)-flavan is an area of ongoing research, the principles of asymmetric Diels-Alder reactions provide a promising avenue for its construction. nih.gov The development of enzyme-catalyzed Diels-Alder reactions, or "Diels-Alderases," further highlights the potential for precise stereochemical control in these cycloadditions. nih.gov

Biocatalytic Transformations for Enantiopure (2R)-Flavan Production

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the production of enantiopure compounds. Enzymes and whole microbial cells are utilized to perform stereospecific transformations with high efficiency and under mild reaction conditions.

Enzyme-Mediated Kinetic Resolutions and Dynamic Kinetic Resolutions of Flavan Scaffolds

Kinetic resolution is a widely used biocatalytic strategy to separate a racemic mixture into its constituent enantiomers. rsc.org In the context of flavans, this often involves the use of hydrolases, such as lipases, to selectively acylate or hydrolyze one enantiomer of a racemic flavan derivative, leaving the other enantiomer unreacted and thus resolved. rsc.orgmdpi.com For instance, the kinetic resolution of racemic cis-4-acetoxyflavan using lipase (B570770) PS yields (2R, 4R)-(-)-cis-4-hydroxyflavan, while the (2S, 4S)-(+)-enantiomer remains as the acetate. rsc.org Lipases from Pseudomonas fluorescens have also demonstrated excellent selectivity in the resolution of trans-flavan-4-ols, achieving high conversion and enantiomeric excess. mdpi.com

Dynamic kinetic resolution (DKR) represents an advancement over conventional kinetic resolution by combining the enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer. rsc.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thereby overcoming the 50% yield limitation of standard kinetic resolution. rsc.org While specific applications of DKR to (2R)-flavan are still developing, the combination of a stereoselective enzyme with a compatible racemization catalyst holds significant promise for the efficient production of enantiopure flavan derivatives. rsc.org

Table 3: Enzyme-Mediated Kinetic Resolution of Flavan Derivatives

Enzyme Substrate Product(s) Selectivity (E-value) Reference
Lipase PS Racemic cis-4-acetoxyflavan (2R, 4R)-(-)-cis-4-hydroxyflavan and (2S, 4S)-(+)-cis-4-acetoxyflavan Not specified rsc.org
AK lipase from Pseudomonas fluorescens Racemic trans-flavan-4-ols (2R,4S)-alcohols and (2S,4R)-acetates >200 mdpi.com
Phosphotriesterase (PTE) mutant G60A Racemic phosphoramidate (B1195095) diester SP isomer ~165-fold preference for RP acs.org

Stereospecific Biotransformations Utilized by Microbial Strains for Flavan Synthesis

Whole microbial cells offer a rich source of enzymes capable of performing a wide array of stereoselective transformations. Various bacterial and fungal strains have been employed for the synthesis of chiral flavans and their precursors. researchgate.netresearchgate.net These microorganisms can carry out reductions, oxidations, and hydroxylations with high stereospecificity. For example, the microbial reduction of flavanone using fermenting baker's yeast can lead to the formation of (2S, 4S)-(+)-cis-4-hydroxyflavan and leaves behind (2R)-(+)-flavanone. rsc.org Strains of Aspergillus niger and Rhodococcus rubra have also been utilized in the stereoselective transformation of flavanones to produce chiral flavan-4-ols. mdpi.com

Furthermore, specific bacterial strains from the human gut have been identified that can stereospecifically metabolize isoflavones. For instance, Eggerthella strain Julong 732 can convert dihydrodaidzein (B191008) into (3S)-equol through a series of stereospecific reduction steps. nih.gov The study of these microbial pathways provides valuable insights into the enzymatic machinery that can be harnessed for the synthesis of specific flavan stereoisomers. Bacteria from the genus Rhodococcus have also been shown to effectively catalyze the stereoselective synthesis of other chiral compounds, indicating their potential for flavan synthesis. frontiersin.org

Table 4: Microbial Strains in Stereospecific Flavan Transformations

Microbial Strain Transformation Substrate Product(s) Reference
Baker's yeast (Saccharomyces cerevisiae) Asymmetric reduction Flavanone (2S,4S)-(+)-cis-4-hydroxyflavan, (2R)-(+)-flavanone rsc.org
Rhodococcus rubra KCh 82 Reductive desymmetrization Flavanone (2R,4S)-trans-alcohol, (S)-flavanone, (2S,4S)-cis-alcohol mdpi.com
Yarrowia lipolytica Oxidation Racemic trans-flavan-4-ol (R)-flavanone, (2S,4R)-trans-alcohol mdpi.com
Cladosporium sp. CBMAI 1237 Stereoselective reduction Halogenated flavanones Chiral flavan-4-ols researchgate.net
Eggerthella strain Julong 732 Stereospecific reduction Dihydrodaidzein (3S)-Equol nih.gov

Chiral Pool and Chiral Auxiliary-Based Strategies for (2R)-Flavan Synthesis.

The synthesis of enantiomerically pure flavonoids, such as (2R)-flavan, is a significant objective in medicinal and synthetic chemistry. Two powerful strategies employed to achieve this are chiral pool synthesis and the use of chiral auxiliaries. nih.govmdpi.com

Chiral Pool Synthesis: This strategy leverages naturally occurring, abundant, and inexpensive enantiopure compounds like amino acids, sugars, and terpenes as starting materials. semanticscholar.orgwikipedia.org The inherent chirality of these building blocks is transferred to the target molecule, guiding the formation of new stereocenters and preserving optical purity throughout the reaction sequence. wikipedia.org This approach is particularly efficient when the desired flavan derivative shares structural similarities with a readily available natural product. For instance, amino acids can be introduced into the synthesis of chrysin (B1683763) derivatives, which can enhance their bioavailability and selectivity. semanticscholar.org Similarly, the synthesis of enantiomeric forms of trans-flavan-3-ol gallates has been achieved using (S)- and (R)-epichlorohydrin, which are part of the chiral pool, as key intermediates. nih.gov

Chiral Auxiliary-Based Synthesis: In this approach, a temporary chiral molecule, known as a chiral auxiliary, is covalently bonded to an achiral substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, effectively controlling the formation of the desired stereocenter. wikipedia.orgresearchgate.net After the key stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is highly versatile and has been successfully applied to flavonoid synthesis. Notable examples of chiral auxiliaries used in the synthesis of chiral flavonoids include imidazolidinones and (S,S)-(+)-pseudoephedrine. nih.govmdpi.com Camphorsultam is another effective chiral auxiliary that has been used in reactions like Michael additions and Claisen rearrangements to produce products with high diastereoselectivity. wikipedia.org The selection of the appropriate chiral auxiliary is crucial as it can significantly influence the stereoselectivity of the reaction. wikipedia.org

Table 1: Comparison of Chiral Pool and Chiral Auxiliary Strategies

Strategy Principle Examples of Chiral Sources Advantages
Chiral Pool Utilizes naturally occurring enantiopure starting materials. wikipedia.org Amino acids, Sugars (e.g., pantolactone), Terpenes (e.g., α-pinene), Epichlorohydrin. nih.govsemanticscholar.orgwikipedia.org Cost-effective, utilizes readily available materials, can shorten synthetic routes. wikipedia.org
Chiral Auxiliary A recoverable chiral molecule temporarily guides a stereoselective reaction. wikipedia.org Oxazolidinones (Evans auxiliaries), Pseudoephedrine, Camphorsultam, Imidazolidinones. nih.govmdpi.comwikipedia.org High degree of stereocontrol, applicable to a wide range of substrates, auxiliary can be recycled. wikipedia.orgresearchgate.net

Targeted Derivatization Strategies for Expanding (2R)-Flavan Structural Diversity.

Expanding the structural diversity of the (2R)-flavan core is crucial for developing new therapeutic agents and probing structure-activity relationships. Targeted derivatization involves the chemical modification of the flavan scaffold to produce a library of analogues with varied functionalities. frontiersin.org

Common derivatization techniques include silylation, alkylation, and acylation, which alter the polarity, volatility, and stability of the parent compound. nih.gov These methods often target the hydroxyl (-OH) groups present on the flavan rings. For instance, the formation of acid-stable complexes with reagents like aluminum chloride is a well-established method for flavonoid derivatization and analysis. nih.gov

More advanced strategies focus on introducing new substituents or ring systems onto the flavan skeleton. Enzymatic halogenation, using promiscuous halogenases, allows for the selective incorporation of chlorine or bromine atoms onto the flavonoid structure under mild conditions. mdpi.com These halogenated flavans then serve as versatile building blocks for further modification through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to expand chemical diversity. mdpi.com This "GenoChemetic" approach, combining biosynthetic and synthetic chemical methods, offers a powerful route to novel flavonoid analogues.

Another key strategy is the derivatization with specific functional groups to enhance analytical detection or biological activity. Pre-column derivatization with reagents like 4-dimethylaminocinnamaldehyde (B146742) (DMAC) is used to create derivatives of flavanols that can be more easily analyzed by techniques such as HPLC. researchgate.net Such derivatizations are essential for both the characterization and the development of new flavan-based compounds. nih.govresearchgate.net

Table 2: Selected Derivatization Strategies for Flavans

Strategy Reagent/Method Purpose Resulting Derivatives
Alkylation/Acylation Alkyl halides, Acyl chlorides Modify polarity and stability. nih.gov Ethers, Esters
Complexation Aluminum chloride (AlCl₃) Analysis and quantification. nih.gov Flavonoid-Al³⁺ complexes
Enzymatic Halogenation Flavin-dependent halogenases (e.g., DklH) + Halide source Introduce reactive handles for further synthesis. mdpi.com Chloro- and Bromo-flavans
Cross-Coupling Suzuki-Miyaura Reaction Attach new aryl or alkyl groups. mdpi.com Biaryl or alkyl-substituted flavans
Analytical Derivatization 4-dimethylaminocinnamaldehyde (DMAC) Enhance detection in chromatography. researchgate.net Colored adducts for spectrophotometric analysis

Contemporary Challenges and Future Innovations in Scalable (2R)-Flavan Synthesis.

The transition from laboratory-scale synthesis to large-scale industrial production of enantiomerically pure compounds like (2R)-flavan presents significant hurdles. semanticscholar.orgnih.gov However, emerging technologies and innovative synthetic strategies are poised to overcome these challenges.

Future Innovations: To address these limitations, researchers are developing more sustainable and efficient synthetic platforms.

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions, are highly stereoselective, and can be engineered to improve their stability and efficiency for industrial applications. mdpi.com The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can significantly shorten synthetic pathways and reduce waste. europa.eu

Flow Chemistry: This technology involves performing chemical reactions in a continuous-flow reactor rather than in a traditional batch reactor. numberanalytics.com Flow chemistry provides superior control over reaction parameters such as temperature and pressure, enhances safety, and often improves reaction selectivity and reproducibility. numberanalytics.com It is particularly well-suited for scaling up reactions, including photochemical processes, which are difficult to manage in large batches. numberanalytics.comnumberanalytics.com

Advanced Catalysis: The development of new and more efficient chiral catalysts, including organocatalysts and transition-metal complexes, is a continuous area of innovation. numberanalytics.comrsc.org These catalysts aim to achieve high stereoselectivity with lower catalyst loading, making the processes more economical and sustainable. rsc.org

Artificial Intelligence (AI): AI and machine learning are beginning to play a role in predicting the outcomes of stereoselective reactions and optimizing reaction conditions. frontiersin.orgrsc.org These predictive tools can help chemists navigate the vast chemical space more efficiently, accelerating the development of robust and scalable synthetic routes. rsc.org

These innovations are paving the way for the efficient, cost-effective, and environmentally benign production of (2R)-flavan and its derivatives on an industrial scale.

Molecular and Cellular Mechanisms of 2r Flavan Biological Interactions

Enantiomer-Specific Receptor and Enzyme Binding Studies of (2R)-Flavan

The three-dimensional structure of a molecule is paramount in determining its biological function, particularly its ability to bind to specific protein targets like receptors and enzymes. For chiral molecules such as flavans, enantiomers can exhibit markedly different biological activities due to their differential interactions with the chiral environment of biological macromolecules.

The specific spatial arrangement of substituents in enantiomers like (2R)-flavan dictates how they fit into the binding pockets of proteins. Studies on various flavonoids have demonstrated that stereoisomerism significantly influences binding affinities. frontiersin.orgresearchgate.net For instance, the orientation of hydroxyl groups on the B-ring of flavonols has been shown to have a substantial impact on their binding affinity for the CCL2 chemokine, with an increase in hydroxyl groups enhancing binding. acs.org While direct studies on (2R)-flavan are limited, the principles of stereospecific binding are well-established for related flavonoids. nih.govnih.gov The binding of ligands to enzymes can induce conformational changes, and the affinity can be influenced by factors such as pH and the presence of coenzymes. acs.orgd-nb.info

The differential binding affinities of stereoisomers can be quantified using techniques like isothermal titration calorimetry (ITC), which measures the heat changes associated with binding events. For example, ITC has been used to determine the binding affinities of FAD and its reduced form, FADH2, to the flavoenzymes AbeH and BorH, revealing that FADH2 binds with higher affinity. biorxiv.org Such studies underscore the importance of stereochemistry in ligand-target recognition. The interaction between a ligand and its target protein can be highly specific, as seen in the selective binding of certain flavonoids to a variety of chemokines, potentially limiting their biological function. acs.org

Table 1: Examples of Differential Binding Affinities in Flavonoids and Related Compounds

Compound/LigandTarget ProteinBinding Affinity (Kd)Key FindingsReference
MyricetinBovine Serum Albumin (BSA)4.90 × 108 L/mol (Ka)Higher number of -OH groups on ring-B increases binding affinity. acs.org
QuercetinBovine Serum Albumin (BSA)3.65 × 107 L/mol (Ka) acs.org
KaempferolBovine Serum Albumin (BSA)2.57 × 106 L/mol (Ka) acs.org
FADAbeH1.2 µMFADH2 binds with higher affinity than FAD. biorxiv.org
FADH2AbeH0.1 µM biorxiv.org
FADBorH13 µMFAD binds to BorH with ~10-fold lower affinity than to AbeH. biorxiv.org
FADH2BorH0.2 µM biorxiv.org

This table is illustrative and may not directly involve (2R)-flavan but demonstrates the principles of stereospecific binding and differential affinities within the broader flavonoid class.

The stereochemistry of flavans is a critical determinant of their ability to inhibit or activate enzymes. The spatial arrangement of atoms in (2R)-flavan influences how it interacts with the active site of an enzyme, which can lead to competitive, non-competitive, or irreversible inhibition. libretexts.org For example, suicide inhibitors, which are structurally similar to the substrate, can be converted by the enzyme into a highly reactive species that irreversibly inactivates it. d-nb.info The effectiveness of such inhibitors often depends on their specific stereochemical configuration.

In the context of flavan-3-ols, the stereochemistry at the C2 and C3 positions of the C-ring is crucial. mdpi.com For instance, anthocyanidin reductase (ANR) can catalyze the formation of different flavan-3-ol (B1228485) isomers, including (2R,3R)-cis-flavan-3-ols like (-)-epicatechin (B1671481). frontiersin.orgnih.gov The enzyme leucoanthocyanidin reductase (LAR), on the other hand, produces 2R,3S-trans-flavan-3-ols such as (+)-catechin. frontiersin.org This demonstrates the profound influence of enzyme stereoselectivity in flavonoid biosynthesis. The binding of inhibitors can be a multi-step process, and the kinetics can be influenced by factors like pH. d-nb.info Furthermore, the binding of an inhibitor can be affected by the presence of the enzyme's natural substrate or cofactors, which can protect the enzyme from inactivation. researchgate.net

Elucidation of Ligand-Target Recognition and Differential Binding Affinities.

Modulation of Intracellular Signaling Pathways by (2R)-Flavan

Flavonoids are known to modulate a variety of intracellular signaling pathways that are fundamental to cellular processes like proliferation, differentiation, and apoptosis. nih.gov5280functionalmed.com The specific effects of (2R)-flavan are likely mediated through its interactions with key proteins in these cascades.

Flavonoids have been shown to interact with several protein and lipid kinase signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. cambridge.orgnih.gov These pathways are crucial for cell survival, growth, and stress responses. frontiersin.org The MAPK family includes kinases such as ERK, JNK, and p38. csic.es

Studies on related flavan-3-ols, such as (-)-epicatechin, have shown that they can activate the ERK1/2 pathway and the downstream transcription factor CREB. cambridge.org This activation can lead to changes in gene expression related to neuronal function and plasticity. cambridge.org Some flavonoids can also inhibit the PI3K/Akt pathway, which is often upregulated in cancer cells, leading to apoptosis. csic.esoncotarget.com For instance, epicatechin gallate (ECG) has been shown to induce apoptosis in colon cancer cells by inhibiting Akt and activating ERK, p38, and JNK. csic.es The interactions of flavonoids with these pathways can be complex and concentration-dependent. nih.gov

Table 2: Modulation of Kinase Signaling by Flavonoids

FlavonoidSignaling PathwayEffectCellular OutcomeReference
(-)-EpicatechinERK1/2, CREBActivationIncreased CREB-regulated gene expression cambridge.org
FisetinERK, CREBActivationImproved long-term potentiation and memory cambridge.org
Epicatechin gallate (ECG)PI3K/AktInhibitionApoptosis in colon cancer cells csic.es
Epicatechin gallate (ECG)ERK, p38, JNKActivationApoptosis in colon cancer cells csic.es
KaempferolPI3K/Akt, MEK, ERKDown-regulationInhibition of angiogenesis nih.gov

This table provides examples of how flavonoids, including those structurally related to (2R)-flavan, can modulate key signaling pathways.

By modulating signaling pathways, (2R)-flavan and related compounds can ultimately impact gene expression and transcriptional regulatory networks. nih.govmdpi.com The activation of transcription factors like CREB by flavonoid-induced signaling leads to the expression of genes involved in processes such as memory and synaptic plasticity. cambridge.org

In plants, the biosynthesis of flavonoids, including flavan-3-ols, is tightly regulated at the transcriptional level by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. oup.comnih.gov These transcription factors form complexes that bind to the promoters of structural genes in the flavonoid biosynthetic pathway, thereby controlling their expression. nih.gov For example, specific R2R3-MYB transcription factors have been identified as key regulators of flavonol and flavan-3-ol biosynthesis. nih.govmdpi.commdpi.combohrium.com While this relates to the biosynthesis of flavans in plants, it highlights the intricate transcriptional control that governs the production of these compounds, which in turn can influence the cellular processes of organisms that consume them.

Interactions with Protein Kinase and Lipid Kinase Signaling Cascades (e.g., PI3K/Akt, MAPK, ERK).

Structure-Activity Relationship (SAR) Elucidation for (2R)-Flavan Stereoisomers

The biological activity of flavonoids is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific structural features that are responsible for a compound's biological effects. For flavans, key structural elements include the number and position of hydroxyl groups, the presence of a C2-C3 double bond, and the stereochemistry at chiral centers. 5280functionalmed.comacs.org

Correlation of Hydroxylation and Substitution Patterns with Biological Activity

The biological activity of flavan-based compounds is significantly influenced by the number, position, and nature of substituent groups, particularly hydroxyl (-OH) groups, on their aromatic A and B rings. mdpi.comnih.gov These structural modifications govern fundamental properties like water solubility, reactivity, and the capacity to engage in specific molecular interactions. mdpi.com

Generally, an increase in the number of hydroxyl groups tends to enhance water solubility and reactivity, which is crucial for many biological functions, especially antioxidant effects. mdpi.com The hydroxylation pattern on the B-ring is widely considered a primary determinant of the antioxidant and radical-scavenging capabilities of flavonoids. mdpi.comulisboa.pt Specifically, the presence of an ortho-dihydroxy group (a catechol moiety) on the B-ring is a key feature for high antioxidant activity, as it creates a stable radical through electron delocalization. ulisboa.ptresearchgate.net In contrast, the A-ring's hydroxylation pattern appears to have a less significant correlation with antioxidant capacity. mdpi.comulisboa.pt

Beyond simple hydroxylation, other substitutions also modulate bioactivity. For instance, methylation of hydroxyl groups decreases water solubility and can alter interactions with enzymes and cellular membranes. mdpi.com Studies on flavan-3-ols, which possess the (2R)-flavan core structure, have elucidated more specific structure-activity relationships (SAR). For example, in dimeric flavan-3-ols (proanthocyanidins), the hydroxyl groups on the B-ring of the upper flavan (B184786) unit are critically important for antimicrobial and cell proliferation inhibitory activities. nih.govmdpi.com

In the context of anti-adhesive activity against bacteria, the presence of a pyrogallol-type (trihydroxylated) B-ring in flavan-3-ols, such as in (-)-epigallocatechin (B1671488) (EGC), significantly enhances their ability to prevent bacterial adhesion to epithelial cells compared to catechins with fewer hydroxyl groups. mdpi.com This activity is further amplified by the addition of a galloyl group at the 3-position, as seen in (-)-epigallocatechin-3-O-gallate (EGCG). mdpi.com This underscores that specific substitution patterns, not just the total number of hydroxyls, are crucial for targeted biological effects. nih.govmdpi.com

The following table summarizes the influence of hydroxylation patterns on the anti-adhesive activity of select 2,3-cis flavan-3-ols, which share the (2R)-flavan scaffold.

Compound NameB-Ring HydroxylationC-3 GalloylationRelative Anti-Adhesive Activity
(-)-Epicatechin (EC)4'-OHNoNegligible
(-)-Epigallocatechin (EGC)3',4',5'-OH (Pyrogallol)NoModerate (~15% reduction)
(-)-Epigallocatechin-3-O-gallate (EGCG)3',4',5'-OH (Pyrogallol)YesHigh (~40% reduction)

Data derived from studies on Group A-streptococci adhesion to HEp-2 cells. mdpi.com

Analysis of Conformational Dynamics and Their Influence on Bioactivity

The biological activity of (2R)-flavan and its derivatives is not solely determined by their static chemical structure but is also profoundly influenced by their three-dimensional shape and flexibility, known as conformational dynamics. The flavan skeleton is not planar; the heterocyclic C-ring can adopt various conformations, which in turn dictates the spatial orientation of the substituent A and B rings.

Mechanistic Studies of (2R)-Flavan in In Vitro and Non-Human In Vivo Models

To understand how (2R)-flavan compounds exert their effects at a molecular level, researchers utilize a variety of experimental models. These range from isolated cellular systems to whole non-mammalian organisms, each providing unique insights into the mechanisms of action.

Application of Advanced Cellular Model Systems for Mechanistic Probing

Mechanistic studies have moved beyond simple cell lines to more complex systems that better mimic physiological environments. While much research focuses on flavanoids in general, the principles are applicable to the (2R)-flavan core. For instance, studies investigating the anti-adhesive properties of flavan-3-ols have used co-culture models involving human epithelial cells (like HEp-2) and pathogenic bacteria (such as Group A-streptococci). mdpi.com These models allow researchers to probe the direct effects of compounds on pathogen-host interactions.

In the context of cancer research, flavan-3-ol derivatives have been evaluated using specific cancer cell lines, such as the HeLa S3 cervical carcinoma line. nih.govmdpi.com Such studies have revealed that the antiproliferative activity is highly structure-dependent. For example, in dimeric flavan-3-ols, selective chemical modification (acetylation) of the upper or lower flavan unit demonstrated that the biological activity was critically dependent on the free hydroxyl groups of the upper unit's B-ring, indicating a precise interaction with a cellular target. mdpi.com This level of detail can only be achieved through the use of well-defined cellular models where specific endpoints, like cell proliferation, can be accurately measured.

Investigations in Non-Mammalian Organismal Models (e.g., plant, microbial systems)

Non-mammalian models are invaluable for dissecting the fundamental biological activities of (2R)-flavan derivatives, particularly their antimicrobial and signaling roles.

Microbial Systems: The antimicrobial activity of flavan-3-ols has been extensively studied using the yeast Saccharomyces cerevisiae as a model organism. nih.govmdpi.com These studies serve as a platform for structure-activity relationship analyses. For example, research on synthetic dimeric flavan-3-ols demonstrated that compounds with an epigallocatechin upper unit were potent inhibitors of yeast growth, and this activity was strongly tied to the trihydroxylated B-ring of that specific unit. nih.gov The mechanism of antibacterial action for some flavonoids has been attributed to the inhibition of essential bacterial enzymes like DNA gyrase or interference with cytoplasmic membrane function. scispace.commdpi.com

Plant Systems: Plants naturally produce flavonoids, including those with a flavan core, as part of their defense mechanisms against pathogens and for other physiological functions like UV protection and signaling. mdpi.com The study of how these compounds function within plants provides insight into their inherent biological roles. For example, certain hydroxylation patterns are known to be crucial for creating UV-honey guides that are visible to pollinating insects but not humans, demonstrating a highly specific, structure-dependent role in plant-animal interactions. mdpi.com Furthermore, plants synthesize flavonoids in response to microbial infections, suggesting a primary role in defense. nih.gov Studying these interactions in plant models helps to understand the evolutionary basis for the antimicrobial activities observed in other systems.

Metabolic Transformations and Bioavailability of 2r Flavan in Biological Systems

Comprehensive Analysis of Biotransformation Pathways in Non-Human Biological Systems

Studies in non-human models, primarily rodents, have been instrumental in elucidating the metabolic pathways of flavan (B184786) derivatives. These investigations reveal that flavan-3-ols, which are based on the flavan skeleton, are subject to extensive metabolism in the gastrointestinal tract and the liver before reaching systemic circulation. cambridge.org

The metabolism of xenobiotics, including flavans, is broadly categorized into Phase I and Phase II reactions, which primarily aim to increase the compound's polarity to facilitate its excretion. mdpi.comwikipedia.org

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl groups) on the flavan structure. wikipedia.orgresearchgate.net Key Phase I reactions include oxidation, reduction, and hydrolysis, which are often catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). wikipedia.orgusmlestrike.combioivt.com For instance, in vitro studies with rat liver microsomes have demonstrated the role of CYP enzymes in the hydroxylation and N-dealkylation of certain compounds, while FMOs, particularly FMO3 in humans, catalyze N-oxidation. nih.gov These initial modifications prepare the molecule for subsequent conjugation reactions. usmlestrike.com

Phase II Metabolism: Following Phase I modification, the flavan molecule or its metabolites undergo conjugation with endogenous molecules. wikipedia.org These reactions, catalyzed by transferase enzymes, further increase water solubility. nih.govub.edu The primary Phase II reactions for flavan-3-ols are:

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netmdpi.com

Sulfation: The addition of a sulfate (B86663) group, mediated by sulfotransferases (SULTs). nih.govmdpi.com

Methylation: The addition of a methyl group, typically to a catechol (3',4'-dihydroxylated) B-ring, by catechol-O-methyltransferase (COMT). mdpi.comnih.gov

In rats fed grape seed extract, plasma was found to contain exclusively catechin (B1668976) glucuronides and methylated glucuronide metabolites, which were also detected in the liver and kidneys. cambridge.org These conjugated metabolites are the predominant forms found in systemic circulation, rather than the original aglycone. cambridge.orgvup.sk

Table 1: Summary of Phase I and Phase II Metabolic Reactions for Flavan Derivatives in Non-Human Systems

PhaseReaction TypeKey EnzymesDescription
Phase I Oxidation, Reduction, HydrolysisCytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs)Introduces or exposes polar functional groups (e.g., -OH, -COOH) on the flavan backbone to increase reactivity. wikipedia.orgresearchgate.netnih.gov
Phase II GlucuronidationUDP-glucuronosyltransferases (UGTs)Conjugates glucuronic acid to the flavan metabolite, significantly increasing water solubility for excretion. researchgate.netmdpi.com
Phase II SulfationSulfotransferases (SULTs)Adds a sulfate moiety to hydroxyl groups, increasing polarity. nih.govmdpi.com
Phase II MethylationCatechol-O-methyltransferase (COMT)Transfers a methyl group, often to catechol structures on the B-ring, which can affect subsequent conjugation. mdpi.comnih.gov

A significant portion of ingested flavan-3-ols, particularly oligomeric and polymeric forms (proanthocyanidins), are not absorbed in the small intestine and reach the colon intact. ub.eduresearchgate.netnih.gov Here, they are extensively catabolized by the gut microbiota. frontiersin.org The colonic microbiome possesses a vast array of enzymes capable of cleaving the flavan ring structure into smaller phenolic compounds. mdpi.comnih.gov

The primary microbial degradation pathway involves the fission of the heterocyclic C-ring, leading to the formation of diphenylpropan-2-ol derivatives. acs.org These intermediates are further broken down into phenyl-γ-valerolactones and subsequently into smaller phenolic acids through processes like hydrolysis and β-oxidation. acs.orgwikipedia.org Key microbial metabolites identified after flavan-3-ol (B1228485) consumption include:

Phenyl-γ-valerolactones

Phenylvaleric acids

Phenylpropanoic acids

Benzoic acids

These smaller, more readily absorbable metabolites enter the portal circulation, undergo further Phase II metabolism in the liver, and are then distributed throughout the body before being excreted in the urine. ub.edumdpi.com In fact, these microbially-derived metabolites may be responsible for many of the biological effects attributed to flavan-3-ol consumption. ub.eduresearchgate.net

Table 2: Major Microbial Metabolites of Flavan-3-ols Identified in In Vitro Fecal Fermentation Models

Metabolite ClassSpecific Compounds IdentifiedPrecursor Step
Phenyl-γ-valerolactones5-(3',4'-Dihydroxyphenyl)-γ-valerolactoneA-ring fission of diphenylpropan-2-ols. acs.org
Phenylvaleric acids5-(3,4-Dihydroxyphenyl)-valeric acidHydrolysis of the lactone ring of phenyl-γ-valerolactones. acs.org
Phenylpropanoic acids3-(3-Hydroxyphenyl)propanoic acidβ-oxidation of phenylvaleric acids. acs.org
Phenylacetic acidsPhenylacetic acidα-oxidation of phenylpropanoic acids. acs.org
Benzoic acids3-Hydroxybenzoic acidβ-oxidation of phenylpropanoic acids. acs.org

Characterization of Phase I and Phase II Metabolic Reactions.

Enantioselective Metabolism of (2R)-Flavan and Its Stereoisomers

Flavan-3-ols possess two chiral centers at the C2 and C3 positions, leading to four possible diastereoisomers. The stereochemical configuration has a profound impact on their absorption, metabolism, and biological activity. researchgate.netcapes.gov.brnih.gov

Studies comparing the metabolism of stereochemically pure flavanols have demonstrated significant differences. For example, research involving the administration of pure (-)-epicatechin (B1671481) (2R, 3R), (+)-catechin (2R, 3S), (-)-catechin (B126292) (2S, 3R), and (+)-epicatechin (2S, 3S) to healthy males showed that the stereochemistry significantly influences uptake and metabolism. researchgate.netcapes.gov.br While both (-)-epicatechin and (+)-catechin possess the (2R) configuration, their metabolic fate and resulting plasma concentrations of metabolites differ, indicating that the orientation at C3 is also critical.

The gut microbiota can also exhibit stereoselectivity. An in vitro fermentation study found that (+)-catechin (2R, 3S) was first converted into (+)-epicatechin (2S, 3S) by intestinal microbiota before further biotransformation could proceed. ub.edu This suggests that microbial enzymes may have a specific stereochemical requirement for C-ring fission, highlighting the importance of the flavan's spatial configuration in its degradation. ub.edu This enantioselectivity in metabolism means that the biological effects of consuming flavanol-containing foods can depend significantly on the specific stereoisomers present. capes.gov.brnih.govresearchgate.net

Influence of Subtle Structural Modifications on (2R)-Flavan Metabolic Fate

The metabolic fate of a flavan is heavily influenced by subtle modifications to its basic structure, such as the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. ulisboa.pttamu.edu

The hydroxylation pattern on the B-ring is particularly important. A 3',4'-dihydroxy (catechol) substitution pattern is a key substrate requirement for the Phase II enzyme COMT, which catalyzes methylation. mdpi.comulisboa.pt This methylation can alter the molecule's biological properties and its suitability for subsequent conjugation reactions like glucuronidation or sulfation. nih.gov

The presence or absence of a hydroxyl group at the C3 position (distinguishing a flavan-3-ol from a simple flavan) and its glycosylation status also dramatically alter metabolic pathways. mdpi.comtamu.edu Most dietary flavonoids exist as glycosides, which must be hydrolyzed by intestinal enzymes or microbiota before the aglycone can be absorbed. mdpi.comtamu.edu Flavan-3-ols, however, are unique in that they are typically present in foods as aglycones. nih.gov Nevertheless, epimerization at the C2 position can occur during their metabolism, further altering the structure available to metabolic enzymes. vup.sk These structural features collectively dictate the rate and extent of absorption and the profile of circulating metabolites. mdpi.com

Cutting Edge Analytical and Computational Approaches in 2r Flavan Research

Chromatographic Techniques for Enantiomeric Purity Assessment and Quantification of (2R)-Flavan.bjmu.edu.cn

Chromatographic methods are fundamental in the separation and quantification of enantiomers. For (2R)-flavan, several specialized techniques are utilized to achieve high-resolution separation from its (2S)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioseparation of flavans. nih.gov This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving flavanone (B1672756) enantiomers. researchgate.netresearchgate.net The choice of the mobile phase, which can range from normal-phase (e.g., n-hexane/alcohol mixtures) to polar organic modes, significantly influences the separation efficiency. nih.govresearchgate.net

Researchers have successfully separated various flavanone derivatives using CSPs like Chiralcel® and Chiralpak®. researchgate.net For instance, the enantiomers of flavanone itself have been baseline separated on a Chiralpak IA column. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov The specific interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, dictate the retention time of each enantiomer, allowing for their individual quantification. researchgate.net

Table 1: Examples of Chiral HPLC Conditions for Flavanone Enantioseparation
Chiral Stationary PhaseMobile PhaseDetectionReference
Chiralpak IAEthanol254 nm researchgate.net
Chiralpak IBHexane/Isopropanol (95:5)254 nm researchgate.net
Chiralcel OD-Hn-alkane/alcoholNot Specified researchgate.net

Gas Chromatography (GC) with Chiral Stationary Phases.

Gas Chromatography (GC) coupled with chiral stationary phases offers another robust method for the enantiomeric analysis of volatile or derivatized flavans. gcms.cz Derivatized cyclodextrins are commonly used as chiral selectors in GC columns. gcms.cz These macromolecules create a chiral environment within the column that allows for the separation of enantiomers based on differences in their interactions with the stationary phase. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for achieving optimal separation. While direct GC analysis of (2R)-flavan can be challenging due to its polarity, derivatization to more volatile forms can facilitate its analysis by this method.

Supercritical Fluid Chromatography (SFC) for High-Resolution Enantiomeric Analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as higher efficiency, shorter analysis times, and reduced consumption of organic solvents compared to HPLC. uva.eschromatographyonline.com For flavanones, SFC with polysaccharide-based chiral columns has proven effective in separating enantiomers. uva.es The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. uva.esfagg.be The composition of the mobile phase, along with pressure and temperature, can be fine-tuned to optimize the separation. The successful enantioseparation of ten different flavanones has been achieved using a Chiralpak AD column with a gradient of an ethanol/methanol mixture in supercritical CO2. uva.es This highlights the capability of SFC to handle complex mixtures of chiral compounds.

Table 2: SFC Conditions for Flavanone Enantiomer Separation
Chiral ColumnOrganic ModifierTemperaturePressureReference
Chiralpak ADEthanol/Methanol (80:20) with 0.1% TFA30 °C150 bar uva.es

Advanced Spectroscopic Methods for Stereochemical and Structural Characterization of (2R)-Flavan.publish.csiro.au

Spectroscopic techniques provide invaluable information about the three-dimensional structure and absolute configuration of chiral molecules like (2R)-flavan.

Table 3: Representative 1H NMR Data for Flavan-3-ol (B1228485) Derivatives
ProtonTypical Chemical Shift (δ, ppm)SignificanceReference
H-2~5.70Coupling constants between these protons help determine the relative stereochemistry (cis/trans) of the C-ring. nih.gov
H-3~4.51 nih.gov
H-4~2.68-2.89 nih.gov

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Purity.publish.csiro.au

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are exquisitely sensitive to the stereochemistry of a molecule. chem-soc.si ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of polarized light at different wavelengths. wikipedia.org

Mass Spectrometry (MS) for Identification of Metabolites and Derivatized Forms

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful and widely used technique for the analysis of flavonoids and their metabolites. mdpi.comnih.gov This combination offers high sensitivity and the capability for detailed structural elucidation through tandem mass spectrometry (MS/MS). nih.govacs.org In the context of (2R)-flavan research, LC-MS/MS is indispensable for identifying metabolites and derivatized forms in complex biological matrices. acs.org

The fragmentation patterns observed in mass spectra are key to identifying the type of flavanoid aglycone. scielo.br A common fragmentation mechanism is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. scielo.brnih.gov The resulting fragments provide information about the substitution pattern on the A and B rings. For instance, the differentiation between flavones and flavonols can be achieved by observing specific fragment ions. scielo.br In negative ion mode, losses of small molecules like water, methyl groups, carbon monoxide, and carbon dioxide are also diagnostic for identifying specific functional groups. scielo.brnih.gov

When analyzing flavan-3-ols and their metabolites, negative ion mode electrospray ionization (ESI) is often employed, typically yielding a prominent deprotonated molecular ion [M-H]⁻. nih.govsci-hub.se For example, in the analysis of green tea flavan-3-ols, 41 different metabolites, all in conjugated forms, were identified in urine samples using HPLC-MS/MS. sci-hub.se These metabolites included glucuronidated, methylated, and sulfated forms of the parent compounds. sci-hub.secambridge.org The identification of these metabolites is crucial for understanding the bioavailability and metabolic fate of flavan-3-ols after ingestion. sci-hub.secambridge.org

Derivatization is sometimes employed to enhance the volatility or ionization efficiency of flavanoids for MS analysis. However, advancements in techniques like HPTLC-MS have allowed for the direct analysis of underivatized flavan-3-ols and proanthocyanidins. nih.govresearchgate.net This has been instrumental in identifying a wide range of proanthocyanidins, from monomers to decamers, in plant extracts. nih.govresearchgate.net

Table 1: Examples of (2R)-Flavan Metabolites Identified by Mass Spectrometry

Metabolite TypeExample CompoundParent CompoundBiological MatrixKey MS Information
Glucuronide(–)-Epicatechin-7-O-glucuronide(–)-EpicatechinRat Plasma & UrineIdentified as a major metabolite. cambridge.org
Methylated Glucuronide3'-O-methyl-(–)-epicatechin-7-O-glucuronide(–)-EpicatechinRat Plasma & UrineIdentified as a likely metabolite. cambridge.org
Sulfated MetaboliteMethyl-(epi)gallocatechin-sulphate(Epi)gallocatechinHuman UrineIdentified after green tea consumption. sci-hub.se
Ring-Fission Metaboliteγ-valerolactonesFlavan-3-olsHuman UrineQuantified as epicatechin equivalents. sci-hub.se

Computational Chemistry and Molecular Modeling of (2R)-Flavan Systems

Computational chemistry and molecular modeling have become essential tools in flavan (B184786) research, providing insights into structure, properties, and interactions that are often difficult to obtain through experimental methods alone. researchgate.netnih.govnih.govresearchgate.netmdpi.comphyschemres.org These approaches enable the investigation of electronic structures, conformational landscapes, and interactions with biological targets, ultimately aiding in the prediction of bioactivity. researchgate.netmdpi.combohrium.com

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems, including molecules like flavans. wikipedia.org It has become a predominant method for analyzing the structural and chemical properties of flavonoids due to its high accuracy and relatively low computational cost. nih.govacs.org DFT calculations are instrumental in determining electronic properties such as electron density distribution and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the antioxidant activity of these compounds. researchgate.net

Conformational analysis using DFT has been particularly insightful for flavan-3-ols. nih.govacs.orgfigshare.com These studies have revealed that the relative stability of different conformers is influenced by factors such as the stereochemistry at the C2 and C3 positions and the presence of intramolecular hydrogen bonds. nih.govacs.orgfigshare.com For instance, in 2,3-cis-flavan-3-ols, the conformer with a pseudoequatorial B-ring and a pseudoaxial 3-O-galloyl group is generally more stable. nih.govfigshare.com In contrast, for 2,3-trans-flavan-3-ols, the conformers with pseudoequatorial/pseudoequatorial and pseudoaxial/pseudoaxial arrangements of the B-ring and 3-O-galloyl group have similar stabilities. nih.govfigshare.com The choice of exchange-correlation functional in DFT calculations is critical, with functionals that include dispersion corrections, such as M06-2X and ωB97X-D, showing good agreement with experimental NMR data for flavan-3-ol conformations in water. nih.govacs.org

Table 2: Key DFT Functionals Used in (2R)-Flavan Conformational Analysis

DFT FunctionalKey FeatureApplication in Flavan ResearchReference
M06-2X Includes dispersion correctionsGood agreement with experimental NMR data for flavan-3-ol conformations. nih.govacs.org nih.govacs.org
ωB97X-D Includes dispersion correctionsGood agreement with experimental NMR data for flavan-3-ol conformations. nih.govacs.org nih.govacs.org
B3LYP Hybrid functionalUsed for conformational analysis, but may be less accurate without dispersion corrections. nih.govacs.org nih.govacs.org
CAM-B3LYP Long-range corrected hybrid functionalUsed for conformational analysis, but may be less accurate without dispersion corrections. nih.govacs.org nih.govacs.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between ligands, such as (2R)-flavan derivatives, and their biological targets, typically proteins. mdpi.combohrium.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key amino acid residues involved in the interaction. physchemres.orgnih.gov MD simulations, on the other hand, provide a dynamic view of the ligand-target complex over time, allowing for the assessment of conformational stability and the characterization of local changes along the protein chain. mdpi.comresearchgate.netscirp.org

These methods have been extensively applied to flavonoids to understand their mechanisms of action. For example, molecular docking has been used to study the interactions of flavonoids with enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). physchemres.orgbohrium.com These studies have identified key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity of these compounds. physchemres.orgbohrium.com

MD simulations complement docking studies by revealing the stability of the predicted binding poses. The root mean square deviation (RMSD) of the protein backbone is often used to assess the structural stability of the protein-ligand complex during the simulation. mdpi.com The root mean square fluctuation (RMSF) provides information on the flexibility of individual amino acid residues, highlighting regions of the protein that are affected by ligand binding. mdpi.com By combining docking and MD simulations, researchers can gain a more comprehensive understanding of the molecular basis for the biological activity of (2R)-flavan and its derivatives. nih.govmdpi.com

Table 3: Application of Molecular Docking and MD Simulations in Flavan Research

TechniqueApplicationKey FindingsReference
Molecular Docking Prediction of flavonoid binding to COX-2Identified key interactions with TYR 385 and SER 530. physchemres.org physchemres.org
Molecular Docking Identification of PDE5 inhibitors from Cassia auriculataIdentified potential flavone (B191248) C-glycosides and a flavan derivative as inhibitors. bohrium.com bohrium.com
Molecular Dynamics Stability of flavone-DENV E-3 protein complexesAssessed conformational stability upon ligand binding. mdpi.com mdpi.com
Molecular Docking & MD Prediction of cyanidin (B77932) as a drug candidate against SARS-CoV-2 spike proteinShowed that cyanidin interacts with the spike protein and alters its conformation. nih.gov nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction of Flavan Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.infonih.gov In the context of (2R)-flavan research, QSAR models are developed to predict the bioactivity of flavan derivatives based on their physicochemical properties or structural features, known as molecular descriptors. jddtonline.infonih.gov These models are valuable for designing new compounds with enhanced activity and for understanding the structural requirements for a particular biological effect. mdpi.comanalchemres.org

The development of a QSAR model typically involves several steps: data preparation, calculation of molecular descriptors, model building using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and model validation. jddtonline.infonih.gov The descriptors used in QSAR studies of flavonoids can range from simple constitutional descriptors (e.g., number of hydroxyl groups) to more complex quantum chemical parameters like HOMO and LUMO energies and bond dissociation enthalpies. mdpi.comjddtonline.infonih.gov

QSAR studies on flavonoids have been successful in predicting various biological activities, including antioxidant, antimicrobial, and anticancer effects. jddtonline.infonih.govbenthamscience.com For instance, a QSAR model for the antioxidant activity of flavonoids showed a good correlation between the predicted and experimental values, indicating the model's predictive power. jddtonline.info Non-linear QSAR models, such as those built using artificial neural networks (ANNs), have also been developed and have shown to be highly predictive and reliable for the antioxidant activity of flavonoids. mdpi.com These models can help in the rational design of novel flavan derivatives with improved therapeutic potential. mdpi.comworldscientific.com

Table 4: Common Molecular Descriptors Used in QSAR Models of Flavonoids

Descriptor TypeExample DescriptorRelevance to BioactivityReference
Constitutional Number of hydroxyl groupsStrongly influences antioxidant activity. nih.gov nih.gov
Topological Connectivity indicesCharacterize the chemical structure. nih.gov nih.gov
Quantum Chemical HOMO/LUMO energyRelates to electron-donating/accepting ability and reactivity. jddtonline.info jddtonline.info
Quantum Chemical Bond Dissociation Enthalpy (BDE)A key parameter for the hydrogen atom transfer (HAT) mechanism of antioxidant activity. mdpi.com mdpi.com
Physicochemical Log PRepresents the lipophilicity of the molecule. jddtonline.info jddtonline.info

Future Directions and Interdisciplinary Research Frontiers for 2r Flavan

Exploration of Novel Biologically Active (2R)-Flavan Derivatives

The (2R)-flavan structure is a versatile scaffold ripe for chemical modification to generate novel derivatives with enhanced or unique biological activities. Future research will focus on synthesizing and screening new analogues to explore their therapeutic potential across various domains. The chemical modification of flavonoids is a promising strategy for improving their inherent biological activities. nih.gov

Key areas of exploration will include:

Anticancer and Cytotoxic Agents: Research into flavanone (B1672756) derivatives has already demonstrated the importance of specific substitutions for cytotoxicity. For instance, the presence of ortho-electron-withdrawing groups on the 2-phenyl ring can enhance cytotoxic activity against various cancer cell lines. researchgate.net Future work on (2R)-flavan will involve the strategic addition of functional groups, such as halogens, nitro groups, or complex aryl functionalities, to the flavan (B184786) skeleton to create potent and selective anticancer compounds. researchgate.netsci-hub.se The synthesis of Mannich base derivatives of flavonoids has also yielded compounds with significant antiproliferative activities against human cancer cell lines like Hela, HCC1954, and SK-OV-3. researchgate.net

Anti-inflammatory and Neuroprotective Compounds: Flavonoids are known to possess anti-inflammatory properties, partly through the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov By creating derivatives of (2R)-flavan, such as those incorporating pyrrolidine (B122466) groups or other nitrogen-containing heterocycles, researchers can aim to develop multi-target agents for neurodegenerative diseases like Alzheimer's. researchgate.net Such derivatives could exhibit a combination of acetylcholinesterase (AChE) inhibition, anti-neuroinflammatory effects, and antioxidant properties. researchgate.net

Antimicrobial Agents: The basic flavan structure is a known component of plant defense mechanisms. ontosight.ai Synthesizing derivatives by introducing various substituents is a key strategy to enhance these antimicrobial properties, leading to new compounds effective against a range of pathogens. mdpi.com

The table below lists examples of flavonoid derivatives and their observed biological activities, suggesting potential avenues for the derivatization of (2R)-flavan.

Derivative ClassExample Compound/ModificationTarget Biological ActivityReference
Mannich BasesPyrrolidine group additionAnti-Alzheimer's (AChE inhibition, anti-neuroinflammatory) researchgate.net
Halogenated Derivatives2'-chloro or 2'-nitro group on flavanoneCytotoxicity against cancer cells researchgate.net
Glycosyl-ChalconesLinked via 1,2,3-triazole ringAntitumor nih.gov
Phenylpropanoid-Substituted Flavan-3-olsCaffeic acid coupled with epicatechinNot specified, novel synthesis acs.org

Integration of Omics Technologies (e.g., metabolomics, proteomics) for Holistic Flavan Studies

To fully comprehend the biological impact of (2R)-flavan, future research must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—will provide a holistic view of how (2R)-flavan interacts with biological systems. nih.govmdpi.com These technologies enable the comprehensive analysis of the entire complement of metabolites (metabolome) and proteins (proteome), offering deep insights into cellular responses. mdpi.comscitechnol.com

Metabolomics: This approach can identify the downstream metabolic consequences of (2R)-flavan administration. For instance, untargeted metabolomics can reveal changes in endogenous metabolic pathways, such as the TCA cycle, amino acid catabolism, or lipid metabolism, providing clues to the compound's mechanism of action. acs.org Studies on other polyphenols have shown that metabolomics can identify microbial-derived metabolites in the gut, which is crucial for understanding the bioavailability and bioactivity of flavan compounds. acs.org Combining metabolomics with transcriptomics is a powerful method to understand how flavonoids are synthesized and regulated. nih.gov

Proteomics: Proteomics can identify the specific proteins that are differentially expressed in response to (2R)-flavan. This can pinpoint the direct protein targets of the compound or the downstream pathways it modulates. nih.gov For example, a combined proteomic and metabolomic study on cigar tobacco revealed that treatments affecting flavonoid biosynthesis led to the upregulation of key enzymes like chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and naringenin (B18129) 3-dioxygenase (F3H). nih.gov This highlights how proteomics can elucidate the molecular machinery affected by flavonoids.

The integration of these omics datasets will be essential for building comprehensive models of (2R)-flavan's biological role, from its effects on plant physiology to its potential as a human therapeutic agent. frontiersin.org

Advancements in Sustainable and Green Synthetic Methodologies for (2R)-Flavan

As the demand for flavonoids for pharmaceutical and nutraceutical applications grows, the development of sustainable and environmentally friendly synthetic methods is paramount. researchgate.netresearchgate.net Future research will focus on green chemistry approaches to produce (2R)-flavan and its derivatives, minimizing hazardous waste and energy consumption.

Key advancements will include:

Biocatalysis: The use of enzymes or whole-cell microorganisms for stereoselective synthesis is a promising green alternative to traditional chemical methods. mdpi.com For example, yeast strains have been used for the stereoselective reduction of flavanones to produce specific isomers of flavan-4-ols. mdpi.com Lipases have also been employed for the kinetic resolution of flavan-4-ols, allowing for the synthesis of enantiomerically pure trans-flavan-4-ols. mdpi.com

Solvent-Free and Catalyst-Free Reactions: Methodologies that eliminate the need for hazardous organic solvents and expensive metal catalysts are central to green chemistry. rsc.org Techniques such as solvent-free solid-state trituration for Claisen-Schmidt condensation (a key step in flavonoid synthesis) have been successfully developed. researchgate.netinnovareacademics.in

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, contributing to more efficient and sustainable processes. innovareacademics.in

These green methodologies will not only make the production of (2R)-flavan more economically viable and scalable but also align with the growing global emphasis on sustainable industrial practices.

Application of Predictive Modeling and Artificial Intelligence in (2R)-Flavan Research

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating drug discovery and materials science. polyphenols-site.com In the context of (2R)-flavan, predictive modeling and AI can be applied to streamline research and uncover novel insights. frontiersin.org

Future applications include:

Predicting Biological Activity: AI algorithms, including machine learning and neural networks, can be trained on existing datasets of flavonoid structures and their biological activities. scielo.brnih.gov These models can then predict the potential bioactivity of novel, untested (2R)-flavan derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. polyphenols-site.commdpi.com For example, AI models have been successfully used to predict the anti-hRSV activity of flavonoids with high accuracy. scielo.br

Optimizing Synthesis and Extraction: AI can be used to model and optimize reaction conditions for the synthesis of (2R)-flavan, improving yields and reducing costs. researchgate.net Similarly, artificial neural networks (ANN) have been applied to predict and optimize the extraction of phenolic compounds from natural sources, an approach that could be adapted for (2R)-flavan. researchgate.net

Elucidating Structure-Activity Relationships (SAR): By analyzing large datasets, AI can identify subtle structural features of the (2R)-flavan molecule that are critical for its biological effects. nih.gov This deepens the understanding of its mechanism of action and provides a rational basis for designing new derivatives with enhanced properties. AI can analyze vast amounts of data to identify patterns and predict enzyme functions, helping to unravel complex metabolic pathways. frontiersin.org

The use of AI in these areas promises to significantly reduce the time and resources required for (2R)-flavan research, moving from discovery to application more efficiently. columbia.edunih.gov

Elucidating the Role of (2R)-Flavan in Plant Physiology and Environmental Stress Response

Flavonoids are crucial secondary metabolites that mediate a plant's interaction with its environment. researchgate.net They play diverse roles in protecting plants from both biotic and abiotic stresses. mdpi.comnih.gov While much is known about flavonoids in general, the specific functions of (2R)-flavan within the complex chemical arsenal (B13267) of a plant remain an important area for future investigation.

Key research questions to be addressed include:

Defense Against Pathogens and Herbivores: Flavonoids, including flavan-3-ols, act as phytoalexins and defense compounds against microbial pathogens and herbivores. mdpi.comoup.com Future studies will aim to determine the specific role of (2R)-flavan in these defense responses. For example, research on poplar trees has shown that flavan-3-ols are an effective chemical defense against rust infection. oup.com Understanding the specific contribution of the (2R) isomer will be critical.

Abiotic Stress Tolerance: Plants accumulate flavonoids in response to abiotic stresses such as UV radiation, drought, and nutrient deficiency. nih.gov These compounds can act as antioxidants to scavenge reactive oxygen species (ROS) generated during stress. researchgate.netresearchgate.net Research using metabolomics has shown that stresses like nitrogen limitation can lead to the accumulation of specific flavonoid biomarkers. mdpi.com Investigating how the synthesis and accumulation of (2R)-flavan are regulated under various stress conditions will clarify its protective functions.

Signaling and Allelopathy: Flavonoids can act as signaling molecules in plant-microbe interactions, such as establishing symbiotic relationships with nitrogen-fixing bacteria. researchgate.net They can also have allelopathic effects, inhibiting the growth of competing plants. researchgate.net The precise role of (2R)-flavan in these complex ecological interactions is yet to be fully elucidated.

By employing advanced analytical techniques and controlled environmental studies, researchers can unravel the multifaceted role of (2R)-flavan in plant health, resilience, and ecosystem dynamics. frontiersin.org

Q & A

Q. What frameworks reconcile contradictory findings about (2R)-flavan’s antioxidant vs. pro-oxidant effects in different cell lines?

  • Methodological Answer: Conduct redox potential measurements (cyclic voltammetry) under physiological conditions. Cell-type-specific factors (e.g., glutathione levels) should be quantified via LC-MS. Meta-analyses using random-effects models aggregate data while accounting for heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-flavan
Reactant of Route 2
(2R)-flavan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.